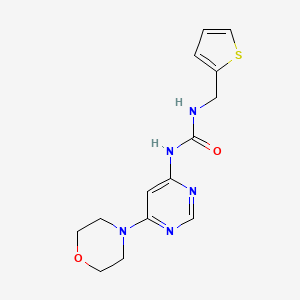

1-(6-Morpholinopyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(6-Morpholinopyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PP2A inhibitor due to its ability to inhibit the activity of protein phosphatase 2A, a key regulator of various cellular processes.

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

A study explored the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, including a compound structurally similar to 1-(6-morpholinopyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea. These compounds demonstrated potent activity against human chronic myeloid leukemia cell line K562, exhibiting minimal cellular toxicity. The compound's mechanism involves reducing protein phosphorylation in the PI3K/Akt signaling pathway, suggesting potential as a treatment for chronic myeloid leukemia and cancer (Li et al., 2019).

Enzyme Inhibition

A related compound, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, was synthesized and assessed for antiacetylcholinesterase activity. This research aimed to optimize the spacer length between the basic nitrogen and the ar(o)yl(thio)-urea unit. The study found that compounds with a flexible spacer showed high inhibitory activities, indicating potential for enzyme inhibition applications (Vidaluc et al., 1995).

Stereoselective Synthesis in Drug Development

The stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179 was reported, involving a compound with a similar morpholine and pyrimidin-yl structure. This study highlights the importance of stereochemistry in the effectiveness of kinase inhibitors, which could be relevant for developing similar compounds for therapeutic purposes (Chen et al., 2010).

Agricultural Applications

Urea derivatives like 1-(6-morpholinopyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea have been identified as positive regulators of cell division and differentiation in plants. These compounds show cytokinin-like activity, often exceeding that of adenine compounds, and are used in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).

Structural Chemistry and Hydrogen Bonding

A study on the packing principles of urea and thiourea solvates, including structures involving morpholine, provided insights into the hydrogen bonding and molecular packing of these compounds. This research is significant for understanding the structural chemistry of related urea derivatives (Taouss et al., 2013).

Novel Synthesis Methods

The Biginelli synthesis of novel dihydropyrimidinone derivatives containing the morpholine moiety was reported. This highlights an efficient method for synthesizing compounds structurally similar to 1-(6-morpholinopyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea, which could be relevant in various pharmaceutical applications (Bhat et al., 2018).

Propiedades

IUPAC Name |

1-(6-morpholin-4-ylpyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2S/c20-14(15-9-11-2-1-7-22-11)18-12-8-13(17-10-16-12)19-3-5-21-6-4-19/h1-2,7-8,10H,3-6,9H2,(H2,15,16,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMZVPHUAYPFAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)NC(=O)NCC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B2373783.png)

![4-{[3-(4-ethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}-N-(3-methoxypropyl)piperazine-1-carboxamide](/img/structure/B2373790.png)

![Ethyl 4-[4,7,8-trimethyl-2-(2-methylprop-2-enyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)

![(1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2373793.png)

![N-[2-(dimethylamino)ethyl]-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2373794.png)

![1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone](/img/structure/B2373798.png)

![2-(benzylthio)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2373803.png)